4-Cyclopropyl-2-methylbenzoyl chloride
Description
4-Cyclopropyl-2-methylbenzoyl chloride is an aromatic acyl chloride derivative characterized by a benzene ring substituted with a cyclopropyl group at the para position (C4) and a methyl group at the ortho position (C2). The benzoyl chloride functional group (–COCl) confers high reactivity, making it a versatile intermediate in organic synthesis, particularly in Friedel-Crafts acylation, amidation, and esterification reactions. The cyclopropyl substituent introduces steric bulk and electron-withdrawing effects, which modulate the compound’s reactivity and stability compared to simpler benzoyl chlorides (e.g., benzoyl chloride or 4-methylbenzoyl chloride).
Structural validation of this compound and its derivatives often employs X-ray crystallography, with refinement typically conducted using the SHELX suite (e.g., SHELXL for small-molecule refinement) . The robustness of SHELX programs in handling complex substituents, such as cyclopropyl groups, ensures accurate determination of bond lengths, angles, and torsional parameters .
Properties
Molecular Formula |
C11H11ClO |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-cyclopropyl-2-methylbenzoyl chloride |
InChI |
InChI=1S/C11H11ClO/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3 |
InChI Key |
XBTNTXBJLCNBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Functional Group and Substituent Effects
Key Comparison Targets :
- 4-Methylbenzoyl chloride : Lacks the cyclopropyl group, leading to reduced steric hindrance and altered electronic properties.
- [(4S)-4-Ethyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride (Patent Example, EP 1831199B1): A sulfonyl chloride derivative with a cyclopropyl-containing pyrimidine moiety, highlighting differences in reactivity and application .
Table 1: Structural and Reactivity Comparison
Crystallographic and Structural Insights
- The cyclopropyl group in this compound induces non-planar distortions in the benzene ring, as confirmed by SHELX-refined X-ray structures . This contrasts with planar configurations in 4-methyl derivatives.
- In the patent compound, the cyclopropyl-pyrimidine system adopts a rigid conformation, enhancing thermal stability but reducing solubility in polar solvents .
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